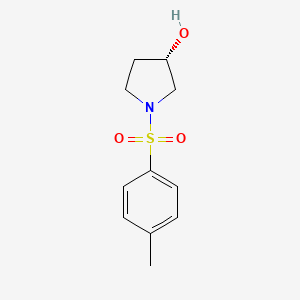

(3S)-1-(4-methylbenzenesulfonyl)pyrrolidin-3-ol

Descripción

(3S)-1-(4-Methylbenzenesulfonyl)pyrrolidin-3-ol is a chiral pyrrolidine derivative featuring a 4-methylbenzenesulfonyl (tosyl) group at the nitrogen atom and a hydroxyl group at the C3 position with S-configuration. This compound is structurally significant as a synthetic intermediate in pharmaceutical chemistry, particularly for enantioselective synthesis. The tosyl group acts as a protective moiety, enabling further functionalization of the pyrrolidine ring. Its synthesis likely involves sulfonylation of enantiomerically pure (3S)-pyrrolidin-3-ol, as highlighted in a patent by Bayer AG for producing pure (3S)-pyrrolidin-3-ol precursors .

Propiedades

IUPAC Name |

(3S)-1-(4-methylphenyl)sulfonylpyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3S/c1-9-2-4-11(5-3-9)16(14,15)12-7-6-10(13)8-12/h2-5,10,13H,6-8H2,1H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOIRRXGVYYWCGC-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CC[C@@H](C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-1-(4-methylbenzenesulfonyl)pyrrolidin-3-ol typically involves the tosylation of (S)-pyrrolidin-3-ol. The reaction is carried out using p-toluenesulfonyl chloride (TsCl) in the presence of a base such as triethylamine (TEA) or pyridine. The reaction is usually conducted in an organic solvent like dichloromethane (DCM) at low temperatures to ensure high selectivity and yield.

Industrial Production Methods: On an industrial scale, the production of (3S)-1-(4-methylbenzenesulfonyl)pyrrolidin-3-ol follows similar synthetic routes but with optimized reaction conditions to enhance efficiency and scalability. Continuous flow reactors and automated synthesis platforms are often employed to achieve consistent product quality and high throughput.

Análisis De Reacciones Químicas

Types of Reactions: (3S)-1-(4-methylbenzenesulfonyl)pyrrolidin-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The tosyl group can be reduced to yield the free amine.

Substitution: The tosyl group can be substituted with other nucleophiles, such as halides or alkoxides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu).

Major Products:

Oxidation: Formation of tosylated ketones or aldehydes.

Reduction: Formation of (S)-pyrrolidin-3-amine.

Substitution: Formation of various substituted pyrrolidines depending on the nucleophile used.

Aplicaciones Científicas De Investigación

(3S)-1-(4-methylbenzenesulfonyl)pyrrolidin-3-ol has a wide range of applications in scientific research:

Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.

Biology: The compound serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.

Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of drugs targeting neurological and cardiovascular diseases.

Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and specialty materials.

Mecanismo De Acción

The mechanism of action of (3S)-1-(4-methylbenzenesulfonyl)pyrrolidin-3-ol is primarily related to its role as a chiral auxiliary. It facilitates the formation of chiral centers in target molecules by providing a stereochemically defined environment during chemical reactions. The tosyl group acts as a protecting group, enhancing the stability and reactivity of the pyrrolidine ring. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule being synthesized.

Comparación Con Compuestos Similares

The following sections compare the target compound with structurally related pyrrolidine derivatives, focusing on substituents, physicochemical properties, and applications.

Substituent Variations on the Pyrrolidine Nitrogen

Target Compound :

- Structure : N1-4-methylbenzenesulfonyl, C3-hydroxyl (S-configuration).

- Role : Tosyl group enhances stability and modulates electronic properties for downstream reactions.

Analog 1 : (3S)-1-(2-Phenylethyl)pyrrolidin-3-ol

- Structure : N1-2-phenylethyl group replaces tosyl.

- Synthesis : Prepared via alkylation of pyrrolidin-3-ol with phenylethyl halides .

- Application : Intermediate in antiviral oxadiazole derivatives targeting SARS-CoV-2 .

Analog 2 : (3S)-1-[(4-Bromo-3-fluorophenyl)methyl]pyrrolidin-3-ol

- Structure : N1-(4-bromo-3-fluorophenyl)methyl group.

- Properties : Increased molecular weight (274.14 g/mol) and halogen-induced steric/electronic effects .

Analog 3 : (3S)-1-[(2R)-Azetidine-2-carbonyl]pyrrolidin-3-ol Hydrochloride

- Structure : N1-azetidine carbonyl introduces a bicyclic system.

- Properties : Higher polarity due to the carbonyl group (molecular weight: 240.71 g/mol) .

Stereochemical and Functional Group Modifications

Analog 4 : (3S,4S)-4-Methylpyrrolidin-3-ol

- Structure : Additional methyl group at C4 (S,S-configuration).

- Properties : Reduced steric hindrance compared to tosyl derivatives (molecular weight: 101.15 g/mol) .

Analog 5 : (S)-1-(2-Aminophenyl)pyrrolidin-3-ol

- Structure: N1-2-aminophenyl group introduces aromatic amine functionality.

- Application: Potential use in metal coordination or as a pharmacophore (molecular weight: 178.23 g/mol) .

Analog 6 : (3S,4S)-1-Tosyl-4-((R)-1-Phenylethylamino)pyrrolidin-3-ol

- Structure: Combines tosyl and phenylethylamino groups.

- Synthesis : Demonstrates multi-step functionalization strategies (CAS: 1352503-86-6) .

Research Findings and Structure–Activity Relationships (SAR)

- Antiviral Activity : Analogs with phenylethyl groups (e.g., 1a/1b in ) exhibit inhibitory effects against SARS-CoV-2, suggesting that bulkier N-substituents may enhance target binding .

- Stereochemical Impact : The S-configuration at C3 is critical for enantioselective interactions, as seen in Bayer’s patent for high-purity intermediates .

- Functional Group Effects: Tosyl derivatives are preferred as synthetic intermediates due to their stability, whereas halogenated or aminophenyl analogs may offer unique reactivity or bioactivity profiles .

Actividad Biológica

(3S)-1-(4-methylbenzenesulfonyl)pyrrolidin-3-ol is a compound of interest due to its potential biological activities, particularly in the realms of medicinal chemistry and pharmacology. This compound features a pyrrolidine ring substituted with a sulfonyl group, which is known to influence its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of (3S)-1-(4-methylbenzenesulfonyl)pyrrolidin-3-ol can be represented as follows:

- Molecular Formula : C11H15NO3S

- Molecular Weight : 245.31 g/mol

This compound possesses a chiral center at the pyrrolidine ring, which may contribute to its biological activity by influencing its interaction with biomolecules.

The biological activity of (3S)-1-(4-methylbenzenesulfonyl)pyrrolidin-3-ol is primarily attributed to its ability to interact with various molecular targets in the body. Pyrrolidine derivatives have been shown to exhibit diverse mechanisms, including:

- Enzyme Inhibition : The sulfonyl group can enhance binding affinity to enzymes, potentially leading to inhibition of key metabolic pathways.

- Receptor Modulation : This compound may interact with neurotransmitter receptors, influencing signaling pathways involved in cellular responses.

Anticancer Activity

Research indicates that (3S)-1-(4-methylbenzenesulfonyl)pyrrolidin-3-ol exhibits significant anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. For example, a study reported that the compound showed cytotoxic effects against FaDu hypopharyngeal tumor cells, surpassing the efficacy of standard chemotherapeutic agents like bleomycin .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Preliminary findings suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for further development as an antimicrobial agent.

Pharmacokinetics

Understanding the pharmacokinetics of (3S)-1-(4-methylbenzenesulfonyl)pyrrolidin-3-ol is crucial for evaluating its therapeutic potential. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Absorption | Rapidly absorbed |

| Bioavailability | High |

| Metabolism | Hepatic |

| Half-life | 4–6 hours |

| Excretion | Renal |

These parameters indicate that the compound has favorable absorption and bioavailability characteristics, which are essential for effective therapeutic use.

Case Studies and Research Findings

Several studies have explored the biological effects of (3S)-1-(4-methylbenzenesulfonyl)pyrrolidin-3-ol:

- Cytotoxicity in Cancer Cells : A study demonstrated that this compound significantly reduces cell viability in FaDu cells through apoptosis induction mechanisms. The research followed a structure-activity relationship approach to optimize potency .

- Antimicrobial Efficacy : Another investigation revealed that (3S)-1-(4-methylbenzenesulfonyl)pyrrolidin-3-ol exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.